1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid
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Overview
Description
“1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid” is a chemical compound with the molecular formula C23H13NO6S and a molecular weight of 431.421. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H13NO6S1. Unfortunately, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds are often involved in various chemical reactions, depending on their functional groups3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely unknown based on the available information. Its molecular weight is 431.421, but other properties such as melting point, boiling point, solubility, and others are not specified.Scientific Research Applications
Antituberculous Agents : Sulfanilamido-naphthoquinones, which are related to the queried compound, have been synthesized as potential antituberculous agents. These compounds have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential medical applications in tuberculosis treatment (Osman, Abdalla, & Alaib, 1983).
Synthesis of Naphthoquinone Derivatives : The catalyzed synthesis of naphthoquinone derivatives, like those involving 1-benzoyl-naphthoquinone, is significant in organic chemistry for producing compounds with various potential applications, including in medicinal chemistry (Khaligh, 2015).
Biologically Active Indole Derivatives : The synthesis of indole derivatives, which involve reactions with compounds similar to the queried chemical, has been explored. These synthesized products potentially exhibit various biological activities, such as acting as enzyme inhibitors or agonists (Avdeenko, Konovalova, & Yakymenko, 2020).
Degradation of Naphthalene Dye Intermediates : Research on the degradation of naphthalene dye intermediates using Fenton's reagent, which is related to the chemical structure of interest, provides insights into environmental applications, particularly in wastewater treatment and pollution control (Zhu et al., 2012).
Synthesis of Quinoline Derivatives : The synthesis of various quinoline derivatives, which are structurally related to the queried compound, has been explored for potential applications in the development of pharmaceuticals and other chemically active compounds (Facchetti et al., 2016).
Antiallergic Activities of Tetracyclic Derivatives : The study of tetracyclic derivatives of quinoline-2-carboxylic acids, similar to the queried compound, has revealed their potential antiallergic activities, which could lead to new treatments for allergic reactions (Erickson et al., 1978).
Safety And Hazards
As this compound is not intended for human or veterinary use1, it should be handled with care to avoid exposure. Specific safety and hazard information is not available, so standard laboratory safety procedures should be followed when handling this compound.
Future Directions
The future directions for research on this compound are not clear from the available information. Given its complex structure, it could be of interest in various fields of research, including organic chemistry and medicinal chemistry.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
CAS RN |
313498-68-9 |
---|---|
Product Name |
1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid |
Molecular Formula |
C23H13NO6S |
Molecular Weight |
431.42 |
IUPAC Name |
(16E)-16-[hydroxy(phenyl)methylidene]-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid |
InChI |
InChI=1S/C23H13NO6S/c25-21(12-6-2-1-3-7-12)19-17-13-8-4-5-9-14(13)22(26)15-10-11-16(31(28,29)30)20(18(15)17)24-23(19)27/h1-11,25H,(H,28,29,30)/b21-19+ |
InChI Key |
VSILCDZRMARUKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C3=C4C(=CC=C(C4=NC2=O)S(=O)(=O)O)C(=O)C5=CC=CC=C53)O |
solubility |
not available |
Origin of Product |
United States |
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